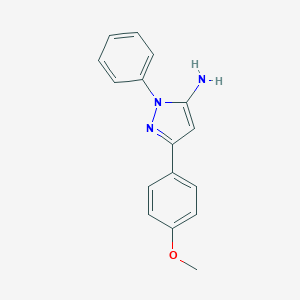

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Overview

Description

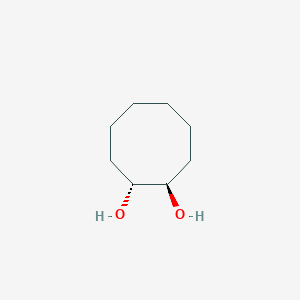

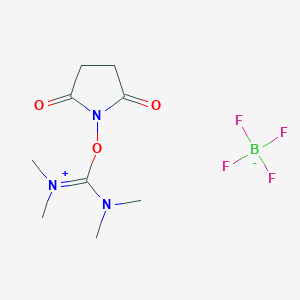

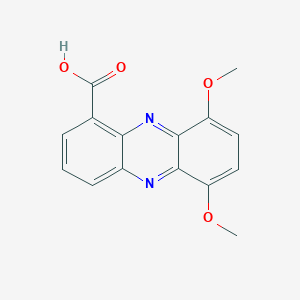

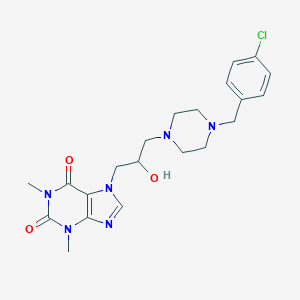

"3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. This compound is of interest due to its potential in various chemical and pharmaceutical applications, attributed to its unique structural features and functional groups.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with methoxyphenyl and phenyl groups, typically involves the formation of pyrazole rings through condensation reactions. For instance, Becerra et al. (2021) reported an efficient one-pot two-step synthesis of a closely related compound, "3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine", by a solvent-free condensation/reduction reaction sequence, highlighting the versatility of pyrazole synthesis methods (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic and crystallographic techniques. For example, Kumarasinghe et al. (2009) described the crystal structure of a related pyrazole compound, providing insights into its molecular conformation and the orientation of substituent groups via X-ray crystallography (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

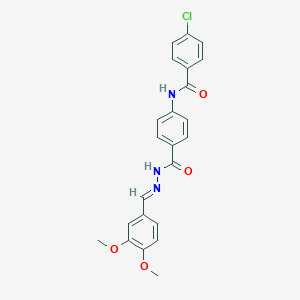

Pyrazole derivatives undergo various chemical reactions, including reductive amination, as demonstrated by Bawa et al. (2009) in synthesizing "3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline", showcasing the chemical versatility of pyrazoles (Bawa, Ahmad, & Kumar, 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structure, can significantly influence their chemical behavior and applications. The detailed crystal packing and conformational studies provide essential data for understanding these properties, as seen in the work by Kumarasinghe et al. (2009).

Chemical Properties Analysis

The chemical properties of "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" and related compounds, including their reactivity, stability, and interactions with other molecules, are crucial for their application in synthesis and pharmaceuticals. The study by Seth et al. (1981) on the polarographic analysis of a pyrazole derivative in various solvents indicates the electrochemical properties that could be relevant for similar compounds (Seth, Bannerjee, & Sharma, 1981).

Scientific Research Applications

Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

The compound has been studied for its potential as an anticancer agent , specifically against breast cancer .

Methods of Application

The compound was synthesized using a linker mode approach. Its potency against breast cancer was studied in silico using computational approaches, including molecular docking and MD simulation .

Results or Outcomes

The molecular docking study showed that the compound exhibited a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug for treating breast cancer. This suggests that the compound may have a higher affinity for the target protein and thus, potentially, a higher potency as an anticancer agent .

Application in Antioxidant Research

Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

Derivatives of the compound have been synthesized and studied for their antioxidant activity .

Methods of Application

A series of novel derivatives of the compound were synthesized, and their antioxidant activity was screened using the DPPH radical scavenging method .

Results or Outcomes

Two of the synthesized derivatives showed antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Application in Synthesis of SKF-96365

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound is used in the synthesis of SKF-96365 , a non-specific inhibitor of receptor-mediated calcium entry .

Methods of Application

The compound was synthesized in four steps with an overall yield of 9% .

Results or Outcomes

The structure of the synthesized SKF-96365 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .

Application in Synthesis of Hybrid Compounds

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach. This compound is related to “3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine” and its potency against breast cancer was studied .

Methods of Application

The title compound was synthesized under reflux condition. Its potency against breast cancer was studied in silico using computational approaches, including molecular docking and MD simulation .

Results or Outcomes

The molecular docking study showed that the title compound exhibited a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). This suggests that the title compound may have a higher affinity for the target protein and thus, potentially, a higher potency as an anticancer agent .

Application in Synthesis of Hybrid Chalcone-Salicylate Compounds

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach. This compound is related to “3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine” and its potency against breast cancer was studied .

Methods of Application

The title compound was synthesized under reflux condition. Its potency against breast cancer was studied in silico using computational approaches, including molecular docking and MD simulation .

Results or Outcomes

The molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). In addition, no striking change in the positioning of the interacting residues was recorded before and after the MD simulations. Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as anticancer agent candidate .

Future Directions

Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information specifically on “3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine”. Further research and studies would be needed to provide a more comprehensive analysis.

properties

IUPAC Name |

5-(4-methoxyphenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-20-14-9-7-12(8-10-14)15-11-16(17)19(18-15)13-5-3-2-4-6-13/h2-11H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLGFNHDEGGHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398832 | |

| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |

CAS RN |

19652-13-2 | |

| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)